D-Carnitine

Descripción

D-carnitine has been reported in Apis cerana and Caenorhabditis elegans with data available.

Carnitine is not an essential amino acid; it can be synthesized in the body. However, it is so important in providing energy to muscles including the heart-that some researchers are now recommending carnitine supplements in the diet, particularly for people who do not consume much red meat, the main food source for carnitine. Carnitine has been described as a vitamin, an amino acid, or a metabimin, i.e., an essential metabolite. Like the B vitamins, carnitine contains nitrogen and is very soluble in water, and to some researchers carnitine is a vitamin (Liebovitz 1984). It was found that an animal (yellow mealworm) could not grow without carnitine in its diet. However, as it turned out, almost all other animals, including humans, do make their own carnitine; thus, it is no longer considered a vitamin. Nevertheless, in certain circumstances-such as deficiencies of methionine, lysine or vitamin C or kidney dialysis--carnitine shortages develop. Under these conditions, carnitine must be absorbed from food, and for this reason it is sometimes referred to as a metabimin or a conditionally essential metabolite. Like the other amino acids used or manufactured by the body, carnitine is an amine. But like choline, which is sometimes considered to be a B vitamin, carnitine is also an alcohol (specifically, a trimethylated carboxy-alcohol). Thus, carnitine is an unusual amino acid and has different functions than most other amino acids, which are most usually employed by the body in the construction of protein. Carnitine is an essential factor in fatty acid metabolism in mammals. It's most important known metabolic function is to transport fat into the mitochondria of muscle cells, including those in the heart, for oxidation. This is how the heart gets most of its energy. In humans, about 25% of carnitine is synthesized in the liver, kidney and brain from the amino acids lysine and methionine. Most of the carnitine in the body comes from dietary sources such as red meat and dairy products. Inborn errors of carnitine metabolism can lead to brain deterioration like that of Reye's syndrome, gradually worsening muscle weakness, Duchenne-like muscular dystrophy and extreme muscle weakness with fat accumulation in muscles. Borurn et al. (1979) describe carnitine as an essential nutrient for pre-term babies, certain types (non-ketotic) of hypoglycemics, kidney dialysis patients, cirrhosis, and in kwashiorkor, type IV hyperlipidemia, heart muscle disease (cardiomyopathy), and propionic or organic aciduria (acid urine resulting from genetic or other anomalies). In all these conditions and the inborn errors of carnitine metabolism, carnitine is essential to life and carnitine supplements are valuable. carnitine therapy may also be useful in a wide variety of clinical conditions. carnitine supplementation has improved some patients who have angina secondary to coronary artery disease. It may be worth a trial in any form of hyperlipidemia or muscle weakness. carnitine supplements may be useful in many forms of toxic or metabolic liver disease and in cases of heart muscle disease. Hearts undergoing severe arrhythmia quickly deplete their stores of carnitine. Athletes, particularly in Europe, have used carnitine supplements for improved endurance. carnitine may improve muscle building by improving fat utilization and may even be useful in treating obesity. carnitine joins a long list of nutrients which may be of value in treating pregnant women, hypothyroid individuals, and male infertility due to low motility of sperm. Even the Physician's Desk Reference gives indication for carnitine supplements as improving the tolerance of ischemic heart disease, myocardial insufficiencies, and type IV hyperlipoproteinemia. carnitine deficiency is noted in abnormal liver function, renal dialysis patients, and severe to moderate muscular weakness with associated anorexia.

L-Carnitine is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3S)-3-hydroxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIQHXFUZVPYII-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@H](CC(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541-14-0 | |

| Record name | (+)-Carnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Carnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Carnitine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARNITINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9VY0ZOK7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereoisomerism and Biological Relevance of D Carnitine

Chirality and Enantiomeric Forms of Carnitine

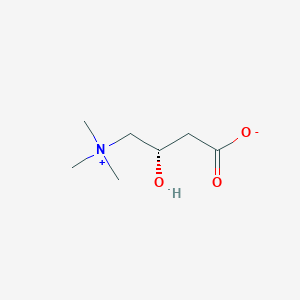

The presence of an asymmetric carbon atom in the carnitine molecule results in two non-superimposable mirror images, known as enantiomers. These are designated as D-carnitine and L-carnitine based on their stereochemical configuration.

This compound is the dextrorotatory, or (+), enantiomer with an S-configuration at its chiral center. This form of carnitine is not naturally synthesized by mammals and is considered biologically inactive in these organisms.

In contrast, L-carnitine is the levorotatory, or (-), enantiomer with an R-configuration. This is the naturally occurring and biologically active form of carnitine in mammals, essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a key process in energy production.

Biological Inactivity of this compound in Mammals

In mammals, this compound is considered biologically inactive as it cannot be utilized in the same manner as L-carnitine for critical metabolic functions. nih.govresearchgate.net The enzymes and transport proteins involved in the carnitine shuttle system are highly stereospecific, recognizing and interacting almost exclusively with the L-isomer. nih.gov Studies have shown that while L-carnitine is readily absorbed and distributed to tissues like muscle, this compound shows significantly lower tissue uptake. nih.gov For instance, after several hours, the concentration of L-carnitine in muscle tissue is substantially higher than that of this compound. nih.gov Furthermore, the renal threshold for this compound is lower than for L-carnitine, leading to a greater percentage of this compound being excreted in the urine. nih.gov

Competitive Inhibition of L-Carnitine by this compound

A significant aspect of this compound's biological relevance lies in its ability to act as a competitive inhibitor of L-carnitine. nih.govtaylorandfrancis.com This means that this compound can compete with L-carnitine for binding to the active sites of enzymes and transport proteins involved in fatty acid metabolism, without eliciting the necessary biological action. This competition can effectively reduce the availability and functionality of L-carnitine, potentially leading to a state of functional carnitine deficiency. nih.gov

Carnitine Acetyltransferase (CAT) is a crucial enzyme that facilitates the reversible transfer of acetyl groups between coenzyme A and carnitine. This process is vital for buffering the acetyl-CoA pool and for the transport of acetyl units out of the mitochondria. Research has demonstrated that this compound acts as a competitive inhibitor of CAT with respect to L-carnitine. taylorandfrancis.com This inhibition can disrupt the normal balance of acetyl-CoA and carnitine, impacting cellular energy homeostasis. scbt.com

Interactive Data Table: Inhibition of Carnitine Acetyltransferase by this compound

| Inhibitor | Enzyme | Substrate | Type of Inhibition | Ki (Inhibition Constant) | Source |

| This compound | Carnitine Acetyltransferase | L-Carnitine | Competitive | Data not specified in the provided context | taylorandfrancis.com |

| Acetyl-D-carnitine (B1214307) | Carnitine Acetyltransferase | Acetyl-L-carnitine | Competitive | Data not specified in the provided context | taylorandfrancis.com |

Interactive Data Table: Research on the Effects of this compound on L-Carnitine Dependent Processes

| Study Focus | Organism/System | Key Findings | Implication | Source |

| Intestinal and Renal Absorption | Rat | L-isomer absorbed more rapidly by intestinal tissue than D-isomer. This compound competed with L-carnitine for tubular reabsorption. | Demonstrates stereospecificity of transport systems. | nih.gov |

| Metabolic Regulation | Nile Tilapia | This compound feeding, compared to L-carnitine, reduced acyl-carnitine concentration and increased lipid deposition, inducing lipotoxicity. | Highlights the adverse metabolic effects of this compound. | nih.gov |

| Enzyme Kinetics | Isolated Enzyme | This compound and acetyl-d-carnitine competitively inhibit carnitine acetyltransferase with respect to L-carnitine and acetyl-l-carnitine. | Elucidates the mechanism of this compound's interference with a key metabolic enzyme. | taylorandfrancis.com |

Effects on L-Carnitine Levels in Tissues

The administration of this compound, the biologically inactive stereoisomer of L-carnitine, has been shown to significantly impact the levels of L-carnitine in various body tissues. Research indicates that this compound can competitively inhibit the transport and uptake of L-carnitine, leading to a reduction of its concentration in key tissues that rely on it for energy metabolism.

Studies in animal models have demonstrated these tissue-specific effects. For instance, in rats, dietary supplementation with this compound was found to lower the endogenous L-carnitine levels by more than 50% in the heart and skeletal muscle and by less than 30% in the kidney. cambridge.org However, it did not affect L-carnitine concentrations in the liver, brain, or plasma. cambridge.org This highlights a differential impact of this compound across various tissues.

Further research in rats showed a marked difference in the distribution of the two isomers. After 5 hours, 29.5% of administered L-carnitine was found in the muscle, compared to only 5.3% of this compound. nih.gov Conversely, a higher percentage of this compound was excreted in the urine (7.1%) compared to L-carnitine (2.9%). nih.gov

A study using a low-carnitine Nile tilapia model also provided insights into the isomer-specific effects on tissue carnitine levels. While both L- and this compound supplementation increased free carnitine concentrations in the liver, only L-carnitine was able to increase the hepatic concentration of acyl-carnitine, the form used in the acyl-carnitine shuttle for energy production. In contrast, this compound feeding led to a reduced acyl-carnitine concentration in the liver compared to the L-carnitine group.

Table 1: Effect of this compound Administration on L-Carnitine Tissue Concentration in Animal Models

| Tissue | Species | Effect on L-Carnitine Levels | Reference |

|---|---|---|---|

| Heart | Rat | >50% reduction | cambridge.org |

| Skeletal Muscle | Rat | >50% reduction | cambridge.org |

| Kidney | Rat | <30% reduction | cambridge.org |

| Liver | Rat | No effect | cambridge.org |

| Brain | Rat | No effect | cambridge.org |

| Plasma | Rat | No effect | cambridge.org |

| Liver (Acyl-carnitine) | Nile Tilapia | Reduced concentration compared to L-carnitine group |

These findings collectively demonstrate that this compound can effectively deplete L-carnitine from critical tissues like the heart and skeletal muscle, thereby impairing their metabolic function.

Secondary Carnitine Deficiency Induction by this compound

The administration of this compound can lead to a condition known as secondary carnitine deficiency. nih.govummhealth.org This is not due to a primary genetic defect but is an acquired state resulting from the antagonistic actions of this compound against the physiological functions of L-carnitine. nih.govscielo.brmdpi.com The induction of this deficiency occurs through several key mechanisms.

One of the primary mechanisms is the competitive inhibition of carnitine transporters. This compound competes with L-carnitine for the same transport proteins responsible for moving carnitine into cells and for its reabsorption in the kidneys. nih.gov Research has shown that D- and L-carnitine compete for tubular reabsorption in the kidney. nih.gov The renal threshold for this compound is lower than for L-carnitine (30 µM vs. 80 µM), suggesting it is less efficiently reabsorbed. nih.gov This competition leads to increased urinary excretion of L-carnitine, as its reabsorption is hindered by the presence of this compound, ultimately depleting the body's carnitine pool. medscape.com

Another significant mechanism is the inhibition of key enzymes involved in fatty acid metabolism. This compound has been reported to suppress the activity of carnitine acetyltransferase (CrAT). researchgate.net This enzyme is crucial for buffering the acetyl-CoA pool in mitochondria, which is essential for efficient energy production from both fats and carbohydrates. nih.govnih.gov By inhibiting CrAT, this compound disrupts normal mitochondrial function and energy metabolism. researchgate.net

The accumulation of acyl-CoAs, which cannot be effectively transported into the mitochondria due to the dysfunctional carnitine shuttle, can also contribute to cellular toxicity and further impair metabolic processes. nih.gov The presence of this compound effectively inhibits the function of L-carnitine, which is essential for transporting long-chain fatty acids into the mitochondria for beta-oxidation. scielo.bryoutube.com This disruption can lead to the symptoms associated with carnitine deficiency, such as muscle weakness and impaired heart and liver function. ummhealth.orgmedscape.com

In essence, this compound acts as a competitive antagonist, displacing L-carnitine from its transporters and enzymes, which leads to increased excretion and reduced metabolic efficacy, culminating in a state of secondary carnitine deficiency. nih.govmedscape.comresearchgate.net

D Carnitine in Metabolic Pathways and Cellular Processes

Interference with Fatty Acid Metabolism

D-carnitine's primary impact on metabolism stems from its interference with fatty acid oxidation, a critical process for energy generation in many tissues. researchgate.net

Impact on Mitochondrial Beta-Oxidation

Mitochondrial beta-oxidation is the primary pathway for breaking down fatty acids to produce acetyl-CoA, which then enters the TCA cycle for energy production. L-carnitine is a crucial component of this process, facilitating the transport of long-chain fatty acids across the inner mitochondrial membrane via the carnitine shuttle system. wikipedia.orgfrontiersin.orgnih.gov This system involves the enzymes carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2). mdpi.com

This compound acts as a competitive inhibitor of L-carnitine, disrupting the normal function of the carnitine shuttle. researchgate.net This inhibition hinders the transport of long-chain fatty acids into the mitochondria, thereby impairing mitochondrial beta-oxidation. researchgate.netahajournals.org Studies have shown that while the L-isomer of carnitine stimulates the transfer of activated fatty acids into the mitochondrial matrix, the D-form inhibits it. ahajournals.org This impairment of fatty acid transport leads to a decreased rate of fatty acid breakdown for energy.

Alterations in Acyl-Carnitine Concentrations

The interference of this compound with fatty acid metabolism leads to significant changes in the concentrations of acyl-carnitines, which are esters of carnitine and fatty acids. In a study using a low-carnitine Nile tilapia model, this compound feeding was found to reduce the acyl-carnitine concentration in the liver from 10,822 ng/g (in the L-carnitine group) to 5482 ng/g. nih.govcambridge.orgresearchgate.netcambridge.orgcambridgecore.org This reduction in acyl-carnitine levels, despite an increase in free carnitine, suggests a disruption in the formation and transport of these essential metabolic intermediates. cambridgecore.org

The accumulation of un-metabolized fatty acids due to impaired mitochondrial beta-oxidation can lead to the formation of abnormal acyl-CoA esters, which can be toxic to cells. nih.gov L-carnitine helps to buffer these toxic compounds by forming acyl-carnitines that can be transported out of the mitochondria and excreted. d-nb.infonih.gov However, the presence of this compound can exacerbate this issue by competing with L-carnitine for transport and esterification, leading to a buildup of toxic intermediates.

| Treatment Group | Acyl-Carnitine Concentration (ng/g) |

|---|---|

| L-carnitine | 10,822 |

| This compound | 5,482 |

| Mildronate (B1676175) (Low-carnitine control) | 3,522 |

Role in Peroxisomal Beta-Oxidation

In response to the impairment of mitochondrial beta-oxidation by this compound, cells may attempt to compensate by upregulating alternative pathways for fatty acid breakdown, such as peroxisomal beta-oxidation. cambridge.org Research in Nile tilapia has shown that this compound treatment leads to higher expression of acyl-CoA oxidase (ACO), a key enzyme in peroxisomal beta-oxidation. cambridge.orgresearchgate.net This suggests an increased reliance on this pathway to metabolize fatty acids.

However, peroxisomal beta-oxidation has a significantly lower capacity for fatty acid breakdown compared to mitochondrial beta-oxidation, particularly in muscle tissue. researchgate.net Therefore, while peroxisomal beta-oxidation may be upregulated in the presence of this compound, it is unlikely to fully compensate for the deficit in mitochondrial fatty acid metabolism. researchgate.net The final products of peroxisomal beta-oxidation, in the form of acylcarnitines, are transported to mitochondria for further processing. nih.gov

Effects on Glucose Metabolism and Glycolysis

The disruption of fatty acid metabolism by this compound has a significant knock-on effect on glucose metabolism. With the primary energy source from fatty acids being compromised, the body shifts to an increased reliance on glucose for energy. cambridge.org

Studies in low-carnitine tilapia have demonstrated that this compound stimulates glycolysis, the metabolic pathway that breaks down glucose into pyruvate (B1213749) for energy. cambridge.org This is evidenced by the higher expression of glycolytic enzymes such as phosphofructokinase and pyruvate kinase in the liver of this compound-treated fish. cambridge.org Conversely, the expression of genes involved in gluconeogenesis (the synthesis of glucose), such as fructose-1,6-bisphosphatase 1 and glucose-6-phosphatase α, was reduced. cambridge.org This shift towards glucose utilization is a common compensatory mechanism when mitochondrial beta-oxidation is impaired. cambridge.org

Influence on Protein and Amino Acid Metabolism

The metabolic reprogramming induced by this compound also extends to protein and amino acid metabolism. When both fatty acid and glucose metabolism are altered, the body may turn to breaking down proteins into amino acids to be used as an energy source. cambridge.org

Impact on Tricarboxylic Acid Cycle Activity

The tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, is a central metabolic hub where acetyl-CoA derived from carbohydrates, fats, and proteins is oxidized to produce energy. This compound's influence on upstream metabolic pathways inevitably affects the activity of the TCA cycle.

Modulation of Oxidative Phosphorylation

This compound has been observed to influence oxidative phosphorylation, the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing chemical energy in the form of adenosine (B11128) triphosphate (ATP). In a study using a low-carnitine Nile tilapia model, this compound feeding was found to increase the activity of the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. cambridge.orgcambridge.orgnih.govcambridgecore.orgresearchgate.net This suggests that while this compound is not the biologically active isomer for fatty acid transport, it can still impact cellular energy production pathways. A metabolomic investigation revealed that this compound administration led to higher concentrations of intermediate metabolites and end-products of the TCA cycle, as well as end-products of oxidative phosphorylation. cambridge.org Specifically, concentrations of fumaric acid, 2,3-methylenesuccinic acid, carbonic acid, AMP, and phosphoric acid were elevated. cambridge.org This indicates that in the face of impaired mitochondrial fatty acid oxidation due to this compound, cells may upregulate other energy-producing pathways like glycolysis and amino acid catabolism to maintain energy homeostasis, which in turn feeds into the TCA cycle and oxidative phosphorylation. cambridge.orgcambridge.orgcambridgecore.org

However, the effect of this compound on oxidative phosphorylation can be complex and context-dependent. In a study on isolated rat hearts subjected to ischemia and reperfusion, treatment with a mixture of D,L-carnitine was found to improve mitochondrial function. nih.gov Mitochondria isolated from these hearts showed a partial reversal of the depression in oxidative phosphorylation and ADP/ATP translocase activity that typically occurs after reperfusion. nih.gov This suggests a protective effect on the machinery of oxidative phosphorylation under stressful conditions.

Interaction with Carnitine Transporters

Affinity for Organic Cation Transporter Novel 2 (OCTN2)

This compound interacts with the primary carnitine transporter, Organic Cation Transporter Novel 2 (OCTN2), also known as SLC22A5. However, its affinity for this transporter is significantly lower than that of its stereoisomer, L-carnitine. OCTN2 is a high-affinity, sodium-dependent transporter responsible for the uptake of carnitine into cells and its reabsorption in the kidneys. nih.govnii.ac.jpphysiology.orgdrugbank.comnih.govmdpi.commdpi.comnih.gov

Studies have consistently shown that this compound is transported by OCTN2, but with a lower affinity. nih.govdrugbank.comconicet.gov.ar The Michaelis-Menten constant (Km), a measure of substrate affinity where a lower value indicates higher affinity, has been determined for both isomers. In human embryonic kidney (HEK)293 cells expressing hOCTN2, the Km for this compound was 10.9 µM, whereas for L-carnitine it was 4.3 µM. nih.govdrugbank.comconicet.gov.ar Another study using Xenopus laevis oocytes to express hOCTN2 reported an even larger difference, with a Km of 98.3 µM for this compound and 4.8 µM for L-carnitine. physiology.orgphysiology.org Similarly, in rat kidney cortex slices, the estimated Km for this compound was 166 µM, compared to 90 µM for L-carnitine. nih.gov This stereospecificity indicates that the transporter preferentially binds and transports the L-isomer. nih.govphysiology.orgphysiology.orgnih.gov this compound acts as a competitive inhibitor of L-carnitine transport, meaning it competes with L-carnitine for the same binding site on the OCTN2 transporter. nih.govparasite-journal.orgphysiology.org

Table 1: Comparative Affinity (Km) of this compound and L-carnitine for OCTN2

| System | Km for this compound (µM) | Km for L-carnitine (µM) | Reference |

|---|---|---|---|

| HEK293 cells expressing hOCTN2 | 10.9 | 4.3 | nih.govdrugbank.com |

| Xenopus laevis oocytes expressing hOCTN2 | 98.3 | 4.8 | physiology.orgphysiology.org |

| Rat kidney cortex slices | 166 | 90 | nih.gov |

Implications for Cellular Carnitine Homeostasis

The interaction of this compound with OCTN2 has significant implications for cellular carnitine homeostasis. Because this compound can competitively inhibit the transport of L-carnitine, its presence can lead to a state of secondary carnitine deficiency. frontiersin.orgscielo.brresearchgate.net This occurs because this compound occupies the transporter, reducing the uptake of the biologically active L-carnitine into tissues that rely on it for energy metabolism, such as skeletal and cardiac muscle. scielo.brwikipedia.orgnih.govfaimallusr.com

This competitive inhibition disrupts the normal balance of carnitine within the cell. scielo.br L-carnitine is essential for the "carnitine shuttle," a process that transports long-chain fatty acids into the mitochondria for β-oxidation. nih.govfrontiersin.orgresearchgate.netwikipedia.orgmdpi.com By impeding L-carnitine uptake, this compound can impair this crucial metabolic pathway. cambridge.orgresearchgate.net For instance, in a study on Nile tilapia, this compound feeding led to reduced acyl-carnitine concentrations compared to L-carnitine feeding, indicating a disruption in the normal fatty acid metabolism. cambridge.orgcambridge.orgnih.govcambridgecore.orgresearchgate.net The body's inability to effectively use or metabolize this compound, coupled with its interference with L-carnitine transport, leads to its classification as a xenobiotic, a foreign substance that the body must detoxify. cambridge.orgcambridge.orgnih.govcambridgecore.orgresearchgate.netresearchgate.netcas.cz

Detoxification Pathways and Xenobiotic Metabolism of this compound

As this compound is not the physiologically active isomer and can disrupt normal metabolic processes, it is treated by the body as a xenobiotic and undergoes detoxification. cambridge.orgcambridge.orgnih.govcambridgecore.orgresearchgate.netresearchgate.netcas.cz Studies in Nile tilapia have shown that this compound supplementation leads to an upregulation of genes involved in detoxification pathways in the liver. cambridge.orgcambridge.orgnih.govcambridgecore.orgresearchgate.net This response suggests that the organism recognizes this compound as a foreign compound and initiates processes to metabolize and eliminate it. cambridge.orgcambridge.orgcambridgecore.org The metabolism of this compound as a xenobiotic is a key functional difference compared to L-carnitine, which is readily utilized in physiological pathways. cambridge.orgcambridge.orgnih.govcambridgecore.orgresearchgate.net

Conversion to Trimethylamine-N-oxide (TMAO) Precursors

A significant aspect of the metabolism of carnitine, including ingested this compound, involves the gut microbiota. Unabsorbed carnitine in the intestine can be converted by gut bacteria into trimethylamine (B31210) (TMA). bmj.comresearchgate.netnih.govfrontiersin.org This TMA is then absorbed into the bloodstream and transported to the liver, where it is oxidized by flavin-containing monooxygenase 3 (FMO3) to form trimethylamine-N-oxide (TMAO). bmj.comresearchgate.netnih.govmdpi.comexplorationpub.commdpi.com

The conversion of carnitine to TMA is carried out by specific bacterial enzymes, such as the carnitine monooxygenase (CntA/B) system. mdpi.comfrontiersin.org While L-carnitine is the primary dietary precursor for TMAO, any unabsorbed carnitine, including the D-isomer, can potentially enter this pathway. researchgate.netnih.gov Therefore, the ingestion of this compound can contribute to the pool of TMA precursors available for microbial metabolism, ultimately leading to the production of TMAO. bmj.comresearchgate.net

Physiological and Pathological Implications of D Carnitine

D-Carnitine Induced Lipotoxicity

Lipotoxicity refers to the cellular damage caused by an accumulation of fatty acids and their metabolites. The primary role of L-carnitine is to transport long-chain fatty acids into the mitochondria for β-oxidation, a critical step in energy production. nih.govfda.gov By preventing this process, excess fatty acids can accumulate in the cytoplasm, leading to cellular dysfunction.

This compound contributes to this pathological state by competitively inhibiting carnitine acetyltransferase, a key enzyme in fatty acid metabolism. teikyomedicaljournal.comnih.gov This inhibition disrupts the normal processing of fats, contributing to the buildup of toxic lipid intermediates. Studies on L-carnitine have shown that it can prevent free fatty acid (FFA)-induced apoptosis and reverse mitochondrial dysfunction, thereby protecting against lipotoxicity. nih.gov For instance, in HepG2 cells, L-carnitine was found to prevent FFA-induced apoptosis and maintain normal mitochondrial structure and DNA copy number. nih.gov Given this compound's antagonistic nature, it is implicated in promoting the conditions that lead to lipotoxicity by impairing these protective mitochondrial functions. The induction of secondary carnitine deficiency through this compound administration in animal models is a common method to study the consequences of impaired fatty acid oxidation. nih.gov

Hepatic Inflammation, Oxidative Stress, and Apoptosis

Research in animal models has directly demonstrated that supplementation with this compound can induce liver inflammation, oxidative stress, and apoptosis. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. The disruption of mitochondrial β-oxidation caused by this compound's interference can lead to increased ROS generation. rejuvenation-science.com

In contrast, L-carnitine has been shown to have antioxidant properties, reducing metabolic stress and protecting liver cells from oxidative damage. nih.govspandidos-publications.com Studies have demonstrated that L-carnitine can ameliorate the liver inflammatory response by inhibiting oxidative stress. spandidos-publications.com It also protects against apoptosis in various models of liver injury. spandidos-publications.comnih.gov The administration of this compound effectively negates these protective mechanisms, leading to a pro-inflammatory and pro-apoptotic state within the liver.

Effects on Specific Organ Systems

The liver is a central organ for fatty acid metabolism and is particularly vulnerable to the effects of this compound. primalqueen.com this compound administration is known to induce hepatic inflammation, oxidative stress, and apoptosis in animal studies. nih.gov By inhibiting carnitine-dependent pathways, this compound can lead to conditions mimicking non-alcoholic fatty liver disease (NAFLD). nih.gov In fact, researchers use this compound to create animal models of carnitine deficiency to study such liver pathologies. nih.gov The resulting impairment of fatty acid oxidation and accumulation of lipids contribute to hepatotoxicity. faiusr.com

Conversely, studies on L-carnitine highlight its hepatoprotective effects, demonstrating its ability to improve liver function, reduce fat accumulation, and normalize elevated liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in various forms of chronic liver disease. faiusr.comnih.govactivnutrition.com.authedoctorschannel.com

| Effect | This compound | L-Carnitine (for contrast) | Reference |

|---|---|---|---|

| Fatty Acid Oxidation | Inhibits/Impairs | Promotes | nih.govnih.gov |

| Inflammation | Induces | Reduces | nih.govspandidos-publications.com |

| Oxidative Stress | Induces | Reduces | nih.govnih.gov |

| Apoptosis | Induces | Inhibits | nih.govnih.gov |

| Liver Enzymes (ALT, AST) | Contributes to Elevation | Helps Normalize/Lower | nih.govnih.gov |

Skeletal muscle is the primary reservoir for carnitine in the body, holding approximately 95-98% of the total pool. nih.govhealthline.com Muscle tissue relies heavily on carnitine-mediated transport of fatty acids for energy production, especially during endurance activities. nih.gov this compound adversely affects muscle metabolism by inhibiting carnitine acetyltransferase, which disrupts the use of fatty acids as fuel. teikyomedicaljournal.com This can impair muscle function and contribute to fatigue. The negative impact of this compound is further highlighted by its effect on neuromuscular transmission, which can lead to a reduction in sustained muscle contraction capability. nih.govscielo.br

The heart muscle is highly dependent on fatty acid oxidation for its substantial and continuous energy requirements. fda.govresearchgate.nettodaysdietitian.com This makes cardiac tissue exceptionally sensitive to carnitine levels. L-carnitine plays a protective role in cardiovascular health by improving heart muscle function, reducing oxidative stress, and helping to prevent cell death in ischemic conditions. todaysdietitian.commdpi.com It helps ischemic tissue burn glucose more efficiently by reducing the accumulation of acetyl-CoA. youtube.com this compound, by antagonizing these functions, can be detrimental to cardiac tissue. Its inhibition of carnitine-dependent metabolism can impair the heart's ability to produce energy, potentially exacerbating cardiac stress and dysfunction, particularly in individuals with pre-existing heart conditions. mdpi.com

Impact on Neuromuscular Transmission

This compound has been shown to directly impair neuromuscular transmission. nih.govscielo.br In studies using rat phrenic nerve-diaphragm preparations, this compound was found to induce tetanic fade, which is a gradual decrease in muscle force during a sustained, high-frequency stimulation. nih.govscielo.br This effect was observed with both indirect (via the nerve) and direct stimulation of the muscle, indicating that this compound's action may involve the muscle fiber itself, beyond the presynaptic terminal. nih.govscielo.br

The tetanic fade induced by this compound was more pronounced than that caused by L-carnitine and, importantly, was not reversed by choline (B1196258), suggesting a different mechanism of action compared to its L-isomer. nih.govscielo.br These findings suggest that this compound can reduce the reliability of neuromuscular transmission, which could have implications for muscle function and performance. scielo.br

| Compound | Concentration (µM) | Tetanic Fade (%) | Reference |

|---|---|---|---|

| This compound | 30 and 60 | 19.7 ± 3.1 | nih.govscielo.br |

| L-carnitine | 60 | 16.6 ± 2.4 | nih.govscielo.br |

| DL-carnitine | 60 | 14.9 ± 2.1 | nih.govscielo.br |

Induction of Tetanic Fade

This compound has been shown to induce tetanic fade, which is the progressive decline in muscle tension during a high-frequency train of electrical stimuli at the neuromuscular junction. nih.govwikipedia.org In studies using rat phrenic nerve-diaphragm preparations, this compound at concentrations of 30 and 60 µM caused a significant tetanic fade without reducing the maximum tetanic tension. nih.govscielo.br Specifically, 60 µM this compound resulted in a tetanic fade of 19.7 ± 3.1%. scielo.br This effect was observed during both indirect (nerve) and direct (muscle) stimulation. nih.gov

Effect of Carnitine Isomers on Tetanic Fade

Comparison of tetanic fade induced by this compound, L-carnitine, and DL-carnitine in rat phrenic nerve-diaphragm preparations.

| Compound | Concentration (µM) | Tetanic Fade (%) |

|---|---|---|

| This compound | 60 | 19.7 ± 3.1 |

| L-carnitine | 60 | 16.6 ± 2.4 |

| DL-carnitine | 60 | 14.9 ± 2.1 |

Interactions with Choline and Hemicholinium-3 (B1673050)

The interaction of this compound with key players in acetylcholine (B1216132) (ACh) synthesis and reuptake, such as choline and hemicholinium-3, reveals important aspects of its mechanism at the neuromuscular junction. Unlike L-carnitine and DL-carnitine, the tetanic fade induced by this compound is not antagonized by the addition of choline. nih.govscielo.br This suggests that the presynaptic action of this compound might be determined by mechanisms different from those of its L-isomer, which is thought to compete with choline for transport into the motor nerve terminal, thereby reducing ACh synthesis. scielo.brscielo.br

Hemicholinium-3 is a known inhibitor of the high-affinity choline transporter, which is crucial for recycling choline for ACh synthesis. When this compound was administered in combination with hemicholinium-3, the resulting effect on neuromuscular transmission was similar to the effect of hemicholinium-3 alone. nih.govscielo.br This finding suggests that this compound's presynaptic effects may also depend on its uptake into the nerve terminal, potentially via the same transport mechanism that hemicholinium-3 blocks. scielo.br Although this compound itself does not appear to directly compete with choline in the same manner as L-carnitine, its interaction with the choline transport system is implied by the lack of an additive effect with hemicholinium-3. nih.govscielo.brscielo.br

Establishment of Carnitine Deficiency Animal Models using this compound

This compound has been utilized as a pharmacological tool to create animal models of secondary carnitine deficiency. This is primarily because this compound acts as a competitive inhibitor of the organic cation transporter 2 (OCTN2), the specific transporter responsible for the uptake and reabsorption of L-carnitine in tissues such as skeletal muscle and kidney. By competing with L-carnitine for transport, this compound administration leads to increased urinary excretion of L-carnitine and subsequent depletion in tissues.

In one study, weanling and adult rats were treated with intraperitoneal injections of this compound for 40 days. nih.gov After 15 days of treatment, a significant depletion in both free and total L-carnitine levels was observed in the skeletal muscle. nih.gov However, the study also noted that after 40 days, this depletion became less pronounced and was no longer statistically significant, suggesting the activation of a compensatory mechanism that counteracts the inhibitory effect of this compound on L-carnitine transport into muscle fibers. nih.gov These models are valuable for studying the pathological consequences of carnitine deficiency, which can include muscle weakness and impaired fatty acid oxidation. nih.gov

This compound in Microbial Metabolism and Physiology

Several bacterial species have the metabolic capacity to degrade the non-physiological isomer this compound. nih.govoup.com

Enterobacter sp. : Enterobacter sp. KC-006 can utilize this compound as a sole source of carbon and nitrogen. nih.gov Interestingly, its ability to grow on this compound is not significantly impaired by mutations that affect L-carnitine dehydrogenase, suggesting that a carnitine racemase is likely not the primary mechanism for this compound metabolism in this species. nih.gov

Pseudomonas sp. : Certain Pseudomonas species can metabolize this compound. nih.gov For instance, Pseudomonas sp. AK1 utilizes a cytoplasmic carnitine racemase to convert this compound into L-carnitine, which can then enter the standard metabolic pathways. nih.gov Other Pseudomonas species are known to degrade L-carnitine aerobically for carbon and nitrogen. oup.commdpi.com

Acinetobacter baumannii : This opportunistic human pathogen can use carnitine as a growth substrate. nih.govresearchgate.net While the primary focus has been on L-carnitine degradation, which involves its conversion to D-malate and then to pyruvate (B1213749) and CO2, some Acinetobacter species can also metabolize this compound. nih.govgoettingen-research-online.defrontiersin.org Acinetobacter calcoaceticus can utilize this compound as a carbon source, but this often requires the presence of L-carnitine as an inducer for the necessary enzymes. mdpi.comnih.gov This suggests the presence of a this compound dehydrogenase. nih.gov

This compound, alongside its L-isomer, can function as an osmoprotectant in various bacteria, helping them survive in environments with high osmotic stress. nih.govnih.gov Bacteria accumulate these compatible solutes intracellularly to maintain turgor pressure and cellular integrity when faced with hyperosmotic conditions. nih.gov

For example, Bacillus subtilis imports both D- and L-carnitine via the OpuC transporter, an ATP-binding cassette (ABC) transporter. nih.govnih.gov The accumulated carnitine is not further metabolized and serves primarily as an osmoprotectant. nih.gov Similarly, the lactic acid bacteria Lactobacillus plantarum and Tetragenococcus halophilus can use both D- and L-carnitine as osmolytes. nih.gov Brevibacterium linens also utilizes both isomers for protection against osmotic stress. nih.govmdpi.com This widespread ability to use this compound as a compatible solute highlights its importance in bacterial stress response. nih.govinternationalscholarsjournals.org

The enzymatic conversion of this compound to its biologically active L-isomer is a key metabolic strategy for some bacteria. This reaction is catalyzed by the enzyme carnitine racemase. nih.gov

Pseudomonas sp. AK1 : This bacterium possesses a cytoplasmic carnitine racemase that facilitates the conversion of this compound to L-carnitine, allowing the organism to subsequently metabolize it for carbon and nitrogen. nih.gov

Escherichia coli : Certain strains of E. coli, such as O44K74, also express carnitine racemase activity. nih.govoup.com This activity is inducible by the presence of L-carnitine or crotonobetaine. nih.gov Studies have shown that in E. coli O44 K74, the level of this compound racemase activity is typically about half that of L-carnitine dehydratase, another key enzyme in carnitine metabolism. researchgate.net The racemase allows these bacteria to utilize this compound, which would otherwise be a non-metabolizable compound. oup.comnih.gov

Bacterial Utilization of this compound

Summary of metabolic functions of this compound in different bacterial species.

| Bacterial Species | Metabolic Role/Pathway | Key Enzyme(s) |

|---|---|---|

| Pseudomonas sp. AK1 | Conversion to L-carnitine for use as C/N source | Carnitine Racemase |

| Escherichia coli O44K74 | Conversion to L-carnitine | Carnitine Racemase |

| Acinetobacter calcoaceticus | Degradation as a carbon source (requires L-carnitine as inducer) | This compound dehydrogenase |

| Bacillus subtilis | Osmoprotectant | OpuC transporter |

| Lactobacillus plantarum | Osmoprotectant | Not specified |

This compound Activity Against Trypanosoma Infections

This compound, an isomer of the biologically essential L-carnitine, has demonstrated notable activity against Trypanosoma infections, the causative agents of diseases such as African trypanosomiasis (sleeping sickness). nih.govparasite-journal.org Research has explored the potential of this compound as a therapeutic agent by investigating its ability to competitively inhibit the metabolic pathways that rely on L-carnitine, which are crucial for the parasite's energy production. nih.govparasite-journal.org

Studies have been conducted on Trypanosoma lewisi and Trypanosoma brucei rhodesiense in rodent models to assess the efficacy of this compound. nih.govparasite-journal.org These investigations have revealed that this compound can hinder the growth of these parasites, suggesting a potential role in the management of African trypanosomiasis. nih.govparasite-journal.org

The administration of this compound has been shown to inhibit the replication of Trypanosoma parasites. nih.govparasite-journal.org In studies involving rodent models infected with T. lewisi and T. brucei rhodesiense, high oral doses of this compound inner salt and propionyl-D-carnitine resulted in approximately 50% inhibition of parasite growth. nih.govparasite-journal.org This inhibitory effect is believed to be competitive and reversible, indicating that this compound likely competes with its L-isomer for uptake or enzymatic binding sites within the parasite. nih.govparasite-journal.org

The table below summarizes the observed effects of this compound on Trypanosoma parasite replication in rodent models.

A proposed mechanism for the anti-trypanosomal activity of this compound involves its interference with key metabolic enzymes, particularly pyruvate kinase, which plays a vital role in ATP production. nih.govparasite-journal.org L-carnitine is known to stimulate glycolysis-based energy supply in bloodstream trypanosomes, leading to constant ATP production. nih.govparasite-journal.org It is hypothesized that this compound competitively inhibits this process. nih.govparasite-journal.org

Pyruvate kinase activity in Trypanosoma brucei brucei is stimulated by L-carnitine. nih.gov By acting as a competitive inhibitor, this compound may interfere with this stimulation, thereby reducing the efficiency of glycolysis. nih.govparasite-journal.org This interference would consequently lead to a decrease in ATP synthesis, depriving the parasite of the energy necessary for its survival and replication. nih.govparasite-journal.org The inhibition of pyruvate kinase is a critical aspect of this compound's potential trypanocidal action. nih.govparasite-journal.org

The table below outlines the proposed mechanism of this compound's interference with Trypanosoma's energy metabolism.

Research Methodologies and Models for D Carnitine Analysis

Analytical Techniques for D-Carnitine Quantification

A range of analytical techniques, from classical chromatography to modern electromigration methods, are employed for the quantification of this compound. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the specific research or quality control objective.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. scirp.orgkosfaj.org It offers robust and reproducible separation of components in a mixture. scirp.org For this compound, which lacks a strong chromophore, direct UV detection is often challenging, necessitating derivatization or the use of specialized detectors. kosfaj.orgoup.com A validated HPLC method for quantifying this compound in Levocarnitine tablets involved a mobile phase of pH 2.60 buffer, acetonitrile, and tetrahydrofuran (B95107) (850:90:60 v/v/v) with UV detection at 244 nm. scirp.org This method demonstrated linearity over a significant concentration range with a correlation coefficient of 0.996. scirp.orgscirp.org

Table 1: Example of HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Source |

| Column | Synergi 4µ Hydro-RP80 Å, 4.6 mm × 250 mm | scirp.org |

| Mobile Phase | pH 2.60 buffer:acetonitrile:tetrahydrofuran (850:90:60 v/v/v) | scirp.org |

| Flow Rate | 1.0 mL/min | scirp.org |

| Detection | UV at 244 nm | scirp.org |

| Column Temperature | 30°C | scirp.org |

| Run Time | 65 minutes | scirp.org |

The enantioselective separation of D- and L-carnitine is a primary analytical challenge. Chiral HPLC is a direct approach to resolving these enantiomers. scirp.orgresearchgate.net This can be achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For instance, the enantiomers of acetylcarnitine have been successfully separated on a SUMICHIRAL OA-6100 column, which is a ligand-exchange type of chiral column. researchgate.net Another direct method utilized a Chiralcel OD-R column after derivatization to improve retention and resolution. researchgate.net These direct methods are crucial for determining the enantiomeric purity of carnitine products. researchgate.net

Indirect chiral separation via pre-column derivatization is a widely used and robust strategy. nih.govsigmaaldrich.com In this approach, the carnitine enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomeric pairs have different physical properties and can be separated on a standard, achiral HPLC column, such as a C18 (octadecyl) column. nih.govdoaj.orgfao.org

A prominent chiral derivatizing agent is (+)-1-(9-fluorenyl)ethyl chloroformate ((+)-FLEC). nih.govsigmaaldrich.com The reaction with (+)-FLEC produces stable diastereomers that can be detected with high sensitivity using fluorescence detection (e.g., 260 nm excitation and 310 nm emission). nih.govnih.gov This method is effective for determining this compound in the range of 0.1-1.0% in L-carnitine samples. nih.gov Other derivatizing agents include L-alanine-β-naphthylamide for acetyl-carnitine, which allows for UV detection at 254 nm. nih.gov

Table 2: Pre-column Derivatization Agents for this compound HPLC Analysis

| Derivatizing Agent | Resulting Compound | Column Type | Detection | Source |

| (+)-1-(9-fluorenyl)ethyl chloroformate ((+)-FLEC) | Diastereomers | Octadecyl (C18) | Fluorescence | nih.govsigmaaldrich.com |

| L-alanine-β-naphthylamide | Diastereomers | ODS | UV (254 nm) | nih.gov |

| p-Bromophenacylbromide (p-BPB) | Ester | SiO₂ | UV (260 nm) | oup.com |

| Pyrene-1-carbonyl cyanide (PCC) | Ester | Cation-exchange | Fluorescence | nih.gov |

Capillary Electrophoresis (CE) is a high-resolution separation technique that has been successfully applied to the chiral analysis of this compound. nih.gov CE methods are known for their efficiency and minimal sample consumption. For chiral separations, a chiral selector is typically added to the background electrolyte. When coupled with tandem mass spectrometry (CE-MS/MS), the method provides exceptional sensitivity and selectivity. researchgate.netnih.gov

One CE-MS/MS method reported a limit of detection (LOD) of approximately 10 ng/mL for both D- and L-carnitine, which is sensitive enough to determine this compound impurities as low as 0.025% in food supplements. researchgate.netmdpi.com In some protocols, derivatization with agents like 9-fluorenylmethoxycarbonyl (FMOC) is performed prior to analysis to enhance separation and detection. nih.gov While powerful, CE can sometimes be more complex and yield less reproducible results in some analytical lab settings compared to HPLC. scirp.org

Spectrophotometric methods for carnitine analysis are typically enzyme-based. nih.govnih.gov These assays rely on the high specificity of enzymes to catalyze a reaction involving carnitine, which is then coupled to a color-producing or UV-absorbing reaction. An enzymatic cycling assay for this compound uses the enzyme this compound dehydrogenase. nih.gov This enzyme catalyzes a reaction that leads to the reduction of NAD⁺. The resulting product is then used in a cycling reaction with a tetrazolium salt (like MTT) to produce a colored formazan (B1609692) product, which can be measured spectrophotometrically. nih.gov This method demonstrated a linear range from 0.1 to 5 mM for this compound. nih.gov While there can be good correlation between enzymatic and HPLC methods, enzymatic assays may not always distinguish between the D- and L-enantiomers unless a specific enzyme like this compound dehydrogenase is used. doaj.orgfao.orgoup.com

Thin Layer Chromatography (TLC) offers a simpler and more cost-effective method for the qualitative and quantitative analysis of carnitine. akjournals.com High-Performance Thin-Layer Chromatography (HPTLC) on cellulose (B213188) plates has been used for quantifying L-carnitine in dietary supplements. researchgate.netakjournals.com The mobile phase often consists of a mixture like methanol-water-glacial acetic acid. researchgate.netakjournals.com For visualization and quantification, the chromatogram is typically treated with a derivatizing reagent such as ninhydrin, and the resulting spots are analyzed using a densitometer. akjournals.comakjournals.com A validated HPTLC method reported a limit of detection of 2.51 µg per spot and a limit of quantification of 7.61 µg per spot, with high accuracy demonstrated by recovery studies. akjournals.comakjournals.com

High-Performance Liquid Chromatography (HPLC)

Animal Models in this compound Research

Animal models are indispensable for understanding the systemic and tissue-specific effects of this compound in vivo. These models allow for controlled studies on metabolic disruption, competitive inhibition, and the induction of carnitine deficiency.

Low-Carnitine Nile Tilapia Model

In a key study, low-carnitine tilapia were fed diets supplemented with either L-carnitine or this compound for six weeks. The findings starkly contrasted the metabolic roles of the two isomers. While L-carnitine alleviated lipid deposition in the liver, this compound administration exacerbated it, increasing liver lipid content from 11.97% (in the L-carnitine group) to 20.21%. nih.govgoogle.comfaimallusr.com Furthermore, this compound reduced the concentration of acyl-carnitine, which is crucial for fatty acid transport, and induced hepatic inflammation, oxidative stress, and apoptosis. nih.govgoogle.comfaimallusr.com This model has been instrumental in demonstrating that this compound is treated as a xenobiotic, inducing lipotoxicity and forcing the organism to rely on alternative energy pathways like glycolysis and amino acid degradation. nih.govgoogle.com

Table 1: Comparative Effects of L-Carnitine and this compound in Low-Carnitine Nile Tilapia Model

This table summarizes the key research findings from studies using the low-carnitine Nile tilapia model to compare the metabolic effects of dietary L-carnitine and this compound.

| Parameter | L-Carnitine Group Finding | This compound Group Finding | Citation |

| Liver Lipid Content | Alleviated lipid deposition (11.97%) | Increased lipid deposition (20.21%) | nih.govfaimallusr.com |

| Acyl-Carnitine Conc. | Increased from 3522 to 10,822 ng/g | Reduced to 5482 ng/g (from 10,822 ng/g) | nih.govfaimallusr.com |

| Gene Expression | No significant change in β-oxidation genes | Upregulation of genes for β-oxidation & detoxification | nih.govfaimallusr.com |

| Cellular Health | Normal cellular function | Induced hepatic inflammation, oxidative stress, apoptosis | nih.govgoogle.comfaimallusr.com |

| Metabolic Pathways | Promoted physiological lipid metabolism | Increased glycolysis, protein metabolism, TCA cycle activity | nih.govfaimallusr.com |

Rodent Models (e.g., Rats, Mice)

Rodent models are frequently used to investigate the antagonistic properties of this compound and to induce a state of carnitine deficiency for research purposes. researchgate.net By administering this compound, often in combination with other substances that inhibit L-carnitine synthesis, researchers can create a robust model of secondary carnitine deficiency. physiology.org

For instance, a carnitine-depleted rat model was developed by giving rats this compound and mildronate (B1676175) in their drinking water. physiology.org This approach effectively depletes L-carnitine levels through competitive exchange across cell membranes and inhibition of its synthesis. physiology.org This specific model was used to study the progression of diethylnitrosamine-induced hepatic carcinogenesis, revealing that carnitine depletion significantly worsened the condition. physiology.org

In other applications, rodent models have been used to test the therapeutic potential of this compound's competitive inhibition. In studies involving Trypanosoma infections in rats and mice, this compound was administered to see if it could competitively inhibit the parasite's use of L-carnitine, which is vital for its energy metabolism. medchemexpress.comparasite-journal.org The results showed that this compound could inhibit parasite growth in a dose-dependent manner, suggesting a potential, albeit unconventional, therapeutic application based on its inhibitory mechanism. medchemexpress.com

Swine Heart Models

Swine heart models are particularly valuable for cardiovascular research due to the anatomical and physiological similarities between swine and human hearts. These models have been used to contrast the metabolic and mechanical effects of L- and this compound, especially under ischemic (low oxygen) conditions. arvojournals.orgresearchgate.net

In studies using intact, working swine hearts, researchers created regional ischemia and administered either L- or this compound. arvojournals.org The results showed no significant difference between the two isomers in the severely ischemic heart muscle itself. arvojournals.org However, in the surrounding aerobic (healthy) tissue, L-carnitine significantly reduced the uptake of fatty acids and the production of labeled CO2 compared to this compound. arvojournals.org This led to an improvement in global mechanical efficiency and higher levels of high-energy phosphates in the hearts treated with L-carnitine, highlighting the detrimental metabolic competition posed by this compound. arvojournals.org

In Vitro Systems and Cell Culture Models

In vitro systems and cell cultures provide a controlled environment to dissect the molecular mechanisms of this compound action, free from the complexities of a whole organism. These models are primarily used to study this compound's role as a competitive inhibitor of L-carnitine transport and enzymatic activity. google.comgoogle.com

This compound is a known competitive inhibitor of carnitine-linked enzymes like carnitine acetyltransferase (CAT) and carnitine palmitoyltransferase (CPT). google.comgoogle.com Its primary use in cell culture models is to probe the function and specificity of carnitine transporters, particularly the organic cation/carnitine transporter 2 (OCTN2). Studies using various human epithelial cell lines—including corneal (HCLE), conjunctival (HCjE), kidney proximal tubular, and pulmonary (A549, NCl-H441, Calu-3) cells—have demonstrated that this compound effectively inhibits the uptake of radiolabeled L-carnitine. nih.govresearchgate.netmedchemexpress.comarvojournals.org This inhibitory effect confirms that this compound competes with L-carnitine for the same transport protein, thereby providing a tool to characterize the transporter's function and kinetics. nih.govarvojournals.org For example, in human corneal and conjunctival epithelial cells, this compound was a strong inhibitor of L-carnitine uptake, a process mediated predominantly by OCTN2. nih.govresearchgate.netarvojournals.org

Metabolomic and Gene Expression Profiling

To understand the broader metabolic impact of this compound, researchers utilize metabolomic and gene expression profiling. These high-throughput techniques provide a comprehensive snapshot of the changes in cellular metabolites and gene activity following this compound exposure.

The low-carnitine Nile tilapia model has yielded the most detailed profiling data for this compound. nih.govfaimallusr.com Metabolomic analysis of the liver tissue from these fish revealed that this compound administration leads to significant metabolic reprogramming. nih.govgoogle.com Key findings include an increase in glycolysis and the activity of the tricarboxylic acid (TCA) cycle, suggesting the cells are compensating for impaired fatty acid oxidation by ramping up other energy-producing pathways. nih.govfaimallusr.com

Table 2: Summary of this compound Effects on Gene Expression in Nile Tilapia Liver

This table outlines the observed changes in the mRNA expression of key metabolic genes in the livers of low-carnitine Nile tilapia fed a diet containing this compound.

| Gene Category | Specific Genes Affected | Observed Effect | Implication | Citation |

| Mitochondrial β-oxidation | Carnitine Palmitoyltransferase 1 (CPT1) | Upregulation | Attempt to compensate for blocked fatty acid entry | nih.gov |

| Peroxisomal β-oxidation | Acyl-CoA Oxidase (ACO) | Upregulation | Activation of an alternative, less efficient fat-burning pathway | nih.gov |

| Detoxification | Genes involved in detoxification pathways | Upregulation | Cellular response to treat this compound as a foreign substance (xenobiotic) | nih.govfaimallusr.com |

Future Research Directions

Elucidation of D-Carnitine Metabolic Pathways in Diverse Organisms

The metabolic fate of this compound is not uniform across different life forms and warrants deeper investigation. In many organisms, it is treated as a xenobiotic, but some bacteria have evolved specific pathways to utilize it. cambridge.orgresearchgate.net Future research should aim to expand our understanding of these pathways across a broader range of organisms.

In some bacteria, this compound can be converted into its L-isomer, which then enters established metabolic routes. For instance, Pseudomonas sp. AK1 possesses a cytoplasmic carnitine racemase that facilitates the conversion of this compound to L-carnitine. nih.gov This L-carnitine is subsequently metabolized to supply the cell with carbon and nitrogen. nih.gov Similarly, Escherichia coli 044 K74 can express carnitine racemase activity. nih.gov Another bacterial metabolic strategy involves the direct cleavage of the carbon-nitrogen bond. Serratia marcescens, for example, can aerobically split the C-N bond of both D- and L-carnitine to yield trimethylamine (B31210) and malic acid. nih.gov However, the metabolic pathway for this compound in other bacteria, such as Enterobacter, has not been fully described. nih.gov

In contrast to these bacterial systems, studies in aquatic species like the Nile tilapia show that this compound is not physiologically utilized in the same manner as L-carnitine. Instead, it is metabolized as a xenobiotic, leading to adverse effects such as lipotoxicity. cambridge.orgresearchgate.net this compound feeding in these fish was found to increase glycolysis, protein metabolism, and the activity of the tricarboxylic acid (TCA) cycle, likely as a compensatory mechanism to maintain energy homeostasis in the face of induced metabolic stress. cambridge.orgresearchgate.net

A summary of known this compound metabolic routes is presented below.

| Organism/Group | Metabolic Pathway | Key Enzymes/Processes | End Products/Metabolic Fate |

| Pseudomonas sp. AK1 | Racemization to L-carnitine | Carnitine racemase | L-carnitine, subsequently used for carbon and nitrogen supply. nih.gov |

| Escherichia coli 044 K74 | Racemization to L-carnitine | Carnitine racemase | L-carnitine. nih.gov |

| Serratia marcescens | C-N Bond Cleavage | Oxygen-dependent cleavage | Trimethylamine and malic acid. nih.gov |

| Nile Tilapia | Xenobiotic Metabolism | Not fully elucidated | Metabolized as a foreign compound, induces lipotoxicity. cambridge.orgresearchgate.net |

Future research should focus on identifying and characterizing the enzymes and genetic operons responsible for this compound metabolism in a wider array of bacteria, fungi, and other microorganisms. Furthermore, detailed metabolomic studies in higher organisms are needed to fully map the pathways involved in its detoxification and excretion.

Comprehensive Characterization of this compound-Interacting Enzymes and Transporters

This compound's physiological effects are largely mediated by its interaction with the enzymes and transporters designed for L-carnitine. A comprehensive characterization of these interactions is crucial.

Enzymes: this compound is known to be a competitive inhibitor of carnitine acetyltransferase (CrAT), an enzyme that regulates the mitochondrial acetyl-CoA/CoA ratio. researchgate.net This inhibition can disrupt normal metabolic flexibility. Mildronate (B1676175), a drug that is structurally related to carnitine, has also been shown to inhibit CrAT. tandfonline.com In the context of certain inherited metabolic disorders, this compound has been identified as a pharmacological allosteric chaperone for the human lysosomal α-glucosidase (GAA), the enzyme deficient in Pompe disease. cnr.ittandfonline.com Unlike inhibitory chaperones that bind to the active site, this compound stabilizes the enzyme without inhibiting its activity. cnr.it

Transporters: The transport of carnitine across cell membranes is primarily handled by the high-affinity, sodium-dependent carnitine transporter, OCTN2 (Organic Cation/Carnitine Transporter 2). mdpi.comnih.gov Studies have demonstrated that this transport is stereoselective. Research on human OCTN2 (hOCTN2) expressed in Xenopus laevis oocytes revealed a significantly lower affinity for this compound compared to L-carnitine. physiology.org Similarly, in isolated perfused adult rat hearts, this compound was found to competitively inhibit the transport of L-carnitine. nih.gov This competitive inhibition at the transporter level is a key mechanism by which this compound exposure can lead to a secondary deficiency of L-carnitine. frontiersin.org

The table below summarizes the kinetic parameters of this compound's interaction with key proteins.

| Interacting Protein | Organism/System | Interaction Type | Kinetic Parameter (this compound) | Kinetic Parameter (L-carnitine) |

| Carnitine Transporter | Isolated Rat Heart | Competitive Inhibition | Apparent Ki: 500 µM nih.gov | Apparent Km: 24 µM nih.gov |

| hOCTN2 | Xenopus laevis oocytes | Substrate/Transport | Apparent Km: 98.3 ± 38.0 µM physiology.org | Apparent Km: 4.8 ± 0.3 µM physiology.org |

| Renal Carnitine Transport | Xenopus laevis oocytes (Rat mRNA) | Inhibition | Inhibits transport portlandpress.com | Apparent Km: 149 µM portlandpress.com |

| Lysosomal α-glucosidase (GAA) | Human | Allosteric Chaperone | Stabilizes enzyme cnr.ittandfonline.com | N/A |

Future work should aim to identify other potential protein targets of this compound and to fully elucidate the structural basis for its binding and inhibitory or modulatory effects using techniques like X-ray crystallography and cryo-electron microscopy.

Investigations into the Long-Term Physiological Consequences of this compound Exposure

The chronic effects of this compound administration are a critical area for investigation, as it is often present as an impurity in commercial L-carnitine supplements. Animal studies suggest that long-term exposure can lead to significant metabolic disturbances.

In animal models, this compound administration is used to establish carnitine deficiency. frontiersin.org This occurs because this compound competes with L-carnitine for both the OCTN2 transporter, hindering its uptake into tissues, and for renal reabsorption, leading to increased excretion. mdpi.comfrontiersin.org The resulting secondary L-carnitine deficiency can impair fatty acid oxidation and lead to a cascade of metabolic problems.

Studies in Nile tilapia have provided specific insights into the long-term consequences. Dietary administration of this compound was shown to:

Induce Hepatic Steatosis: It caused lipid accumulation in the liver, a condition known as lipotoxicity. cambridge.orgresearchgate.net

Promote Inflammation and Oxidative Stress: The accumulation of lipids was accompanied by hepatic inflammation, oxidative stress, and apoptosis (programmed cell death). cambridge.orgresearchgate.net

Alter Energy Metabolism: Fish fed this compound showed increased glycolysis and amino acid degradation, suggesting a metabolic shift to compensate for the impaired fatty acid utilization. cambridge.org

While some research has raised concerns about the long-term cardiovascular effects of L-carnitine due to its metabolism by gut microbiota into trimethylamine-N-oxide (TMAO), specific long-term studies on this compound's impact on cardiovascular health and gut microbiota are lacking and represent an important area for future research. mdpi.comnih.gov There is a need for well-controlled, long-term studies in mammalian models to understand the systemic physiological consequences of chronic this compound exposure, particularly concerning cardiac and skeletal muscle function, where L-carnitine is highly concentrated. wikipedia.org

Therapeutic Potential of this compound as an Inhibitor or Modulator in Specific Pathological Conditions

Despite its antagonistic effects on L-carnitine metabolism, the unique properties of this compound may offer therapeutic potential in specific contexts, primarily as a competitive inhibitor or a pharmacological modulator.

Inhibition of Pathogen Growth: L-carnitine is essential for the energy metabolism of certain parasites, such as trypanosomes, which rely on glycolysis. parasite-journal.org Research has explored whether this compound could act as a competitive inhibitor to disrupt parasite replication. In studies involving Trypanosoma lewisi in rats and Trypanosoma brucei rhodesiense in mice, high oral doses of this compound and propionyl-D-carnitine were found to inhibit parasite growth by approximately 50% in a competitive manner. parasite-journal.org The proposed mechanism involves interference with pyruvate (B1213749) kinase activity and subsequent ATP production. parasite-journal.org This suggests a potential role for this compound, possibly in combination with existing antitrypanosomal drugs, to treat African trypanosomiasis. parasite-journal.org

Pharmacological Chaperone Therapy: In the context of Pompe disease, a lysosomal storage disorder caused by deficient acid α-glucosidase (GAA), this compound has been identified as a novel pharmacological chaperone. cnr.ittandfonline.com Unlike many chaperones that are also enzyme inhibitors, this compound stabilizes the GAA enzyme, particularly at the neutral pH found outside the lysosome, without inhibiting its catalytic activity. cnr.it Studies showed it could enhance the activity of recombinant human GAA in fibroblasts from Pompe patients. cnr.ittandfonline.com This suggests this compound could potentially be used to improve the efficacy of enzyme replacement therapy (ERT) for Pompe disease. cnr.it

Further research is warranted to explore these therapeutic avenues. This includes investigating the efficacy of this compound against a broader range of pathogens dependent on L-carnitine and validating its chaperone effect in preclinical models of Pompe disease. Additionally, its potential as an inhibitor of carnitine acyltransferases could be explored in conditions characterized by excessive fatty acid oxidation, such as certain cancers. oup.com

Q & A

Q. How can researchers distinguish D-carnitine from L-carnitine in experimental samples?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use chiral derivatization agents like (+)-FLEC [(+)-1-(9-fluorenyl)ethyl chloroformate] to form diastereomers separable via reverse-phase HPLC. This method detects this compound impurities as low as 0.1% in L-carnitine samples .

- Terahertz Spectroscopy: Employ Frequency Selective Fingerprint Sensors (FSFS) to measure absorption peaks at 1.39 THz and 1.72 THz. This compound exhibits lower absorption at 1.39 THz and higher absorption at 1.72 THz compared to L-carnitine. FSFS enhances sensitivity by 6.8–7.3× for trace detection .

Q. What are standard methods for assessing this compound purity in pharmacological studies?

Methodological Answer:

- Derivatization and Chromatography: Combine derivatization (e.g., with (+)-FLEC) and HPLC to quantify enantiomeric purity. Validate results against reference standards and ensure resolution of diastereomeric peaks .

- Comparative Bioassays: Use rat phrenic nerve-diaphragm preparations to test biological activity. This compound induces tetanic fade (reduced R-values) at 30–60 µM without affecting maximal tetanic tension, unlike L-carnitine, which requires choline transport for presynaptic effects .

Q. What are the primary pharmacological differences between D- and L-carnitine in neuromuscular studies?

Methodological Answer:

- Tetanic Fade Mechanism: In indirectly stimulated rat diaphragm preparations, this compound (30–60 µM) acts postsynaptically on skeletal muscle, reducing R-values by inhibiting carnitine acetyltransferase. L-carnitine requires presynaptic choline transporter interaction, antagonized by choline (60 µM) .

- Concentration-Dependent Effects: this compound’s effects appear earlier (1 min) in directly stimulated preparations, suggesting faster muscle uptake. L-carnitine’s fade is slower (10–40 min), reflecting presynaptic acetylcholine synthesis interference .

Advanced Research Questions

Q. How do terahertz-based sensing platforms enhance detection of this compound in trace amounts?

Methodological Answer:

- FSFS Technology: The Frequency Selective Fingerprint Sensor amplifies absorption signals by 8.1–9.8× for 1–10 µm thick samples. Broadband enhancement factors average 8.3 dB (this compound) and 8.65 dB (L-carnitine) across 0.95–2.0 THz. This resolves peak ambiguities in thin-film samples, which conventional methods fail to detect .

- Pixel-Scanning Calibration: Adjust pixel number (frequency) to account for near-field distribution changes. For example, this compound’s absorbance peaks at 24.1% (1.39 THz) and 30.3% (1.72 THz) with FSFS, compared to <5% in unpatterned surfaces .

Q. What experimental models resolve presynaptic vs. postsynaptic effects of this compound?

Methodological Answer:

- Direct vs. Indirect Stimulation: Use d-tubocurarine-paralyzed rat diaphragm preparations with direct muscle stimulation to isolate postsynaptic effects. Indirect stimulation (via motor nerve) reveals presynaptic actions. This compound’s fade persists in both models, while L-carnitine’s fade is abolished by choline .

- Hemicholinium-3 Co-Administration: Co-apply hemicholinium-3 (0.01 nM) to block choline uptake. L-carnitine’s effects are synergistic, while this compound’s fade remains unchanged, confirming distinct mechanisms .

Q. How can researchers resolve contradictions in absorption data between D- and L-carnitine across studies?

Methodological Answer:

- Control Film Thickness: Thin films (<10 µm) increase measurement error due to weak absorbance signals. Use FSFS or pelletized samples for reliable peak identification. For example, tablet-pressed samples show 30% stronger absorption than thin films .

- Normalize to Reference Standards: Report enhancement factors (A(n)/A_Ref(n)) to account for device-specific variability. FSFS achieves 6.8–7.3× enhancement, enabling cross-study comparisons .

Q. What mechanisms explain this compound’s inhibitory effects on mitochondrial enzymes?

Methodological Answer: